molecular formula C21H18F2N2O3 B6496852 N-(4-fluorophenyl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 941973-95-1

N-(4-fluorophenyl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B6496852
CAS No.: 941973-95-1
M. Wt: 384.4 g/mol
InChI Key: NWYNBZQFTLLNQB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic 1,4-dihydropyridine (DHP) derivative characterized by:

  • Fluorinated aromatic substituents: A 4-fluorophenyl group attached to the acetamide nitrogen and a 2-fluorophenylmethoxy group at the 5-position of the DHP ring.
  • Core structure: The 1,4-dihydropyridine scaffold, known for its redox-active properties and role in medicinal chemistry, particularly in calcium channel modulation .
  • Functional groups: A methyl group at the 2-position and a ketone at the 4-position, which stabilize the DHP ring and influence electronic distribution.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3/c1-14-10-19(26)20(28-13-15-4-2-3-5-18(15)23)11-25(14)12-21(27)24-17-8-6-16(22)7-9-17/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYNBZQFTLLNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name Core Structure Substituents (Positions) Key Functional Differences
N-(4-fluorophenyl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide (Target) 1,4-Dihydropyridine 5-(2-fluorophenylmethoxy), 2-methyl, 4-oxo Dual fluorophenyl groups
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP-3-carboxamide (AZ257) 1,4-Dihydropyridine 6-(4-bromophenylthio), 5-cyano, 4-(2-furyl) Bromophenylthio and cyano groups
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP-3-carboxamide (AZ331) 1,4-Dihydropyridine 6-(4-methoxyphenylthio), 5-cyano, 4-(2-furyl) Methoxyphenylthio and cyano groups
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidine 1-(4-fluorophenyl), 4-oxo, 2-methoxyphenylacetamide Heterocyclic pyrazolopyrimidine scaffold

Substituent Effects on Pharmacological Potential

  • Fluorine vs. Methoxy/Bromo Groups :
    The dual fluorophenyl groups in the target compound may enhance lipophilicity and metabolic stability compared to methoxy (AZ331) or bromo (AZ257) substituents. Fluorine’s electron-withdrawing effects could also modulate receptor binding affinity .
  • Thioether vs. Methoxy Linkers :
    AZ257 and AZ331 feature sulfur-based linkers (thioether groups), which are bulkier and more polarizable than the oxygen-based methoxy group in the target compound. This difference might influence membrane permeability and target engagement kinetics .
  • Heterocyclic Core Variation :
    The pyrazolopyrimidine derivative replaces the DHP core with a fused bicyclic system, likely altering redox behavior and steric interactions with biological targets.

Hypothesized Structure-Activity Relationships (SAR)

  • Electron-Deficient Aromatic Rings : Fluorine substituents may enhance π-π stacking interactions in hydrophobic binding pockets compared to methoxy or furyl groups.
  • Hydrogen Bonding : The 4-oxo group in all compounds serves as a hydrogen bond acceptor, a critical feature for interactions with enzymatic active sites .

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